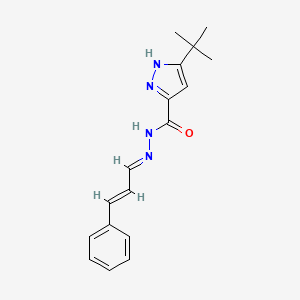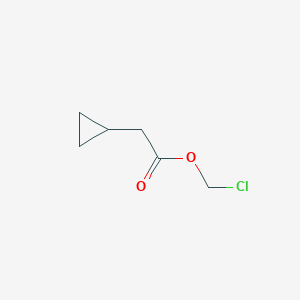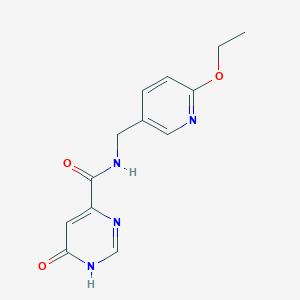
N-((6-ethoxypyridin-3-yl)methyl)-6-hydroxypyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes a pyridine ring and a pyrimidine ring. These are aromatic heterocycles, which contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the ethoxy group might undergo reactions typical of ethers, such as cleavage. The carboxamide group could participate in various reactions, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of polar functional groups like carboxamide and hydroxy could make this compound relatively polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthetic Antibacterial Agents
N-((6-ethoxypyridin-3-yl)methyl)-6-hydroxypyrimidine-4-carboxamide has been explored for its role in synthesizing antibacterial agents. The structural motif of pyrido and pyrimidine derivatives, synthesized using similar compounds, has demonstrated significant antibacterial properties. For instance, the synthesis of Pyrido[2,3-d]pyrimidine derivatives through the condensation of 4-substituted 6-amino-2-methylpyrimidines has been a focus due to their potential antibacterial applications (Nishigaki et al., 1970).
Antitumor Agents
Research into the development of antitumor agents has also seen the application of compounds structurally related to this compound. The synthesis and evaluation of various substituted derivatives have been carried out to determine their antitumor activity, leading to insights into structure-activity relationships that guide the design of more effective cancer therapeutics (Rewcastle et al., 1986).
Antiviral Compounds
The compound's framework is beneficial in synthesizing antiviral compounds, especially targeting retroviruses. Synthesis routes involving similar pyrimidinone and oxazinone derivatives have been explored for their antiviral potential, demonstrating varying levels of inhibitory activity against viruses such as HIV, showcasing the compound's versatility as a precursor in antiviral drug development (Hocková et al., 2003).
Amplifiers of Phleomycin
In the quest for enhancing the efficacy of existing antibiotics, this compound-related compounds have been investigated for their role as amplifiers of phleomycin against bacterial strains. This research direction underscores the compound's utility in not only serving as a direct antibacterial agent but also in synergizing the effects of other antibiotics, thereby broadening the scope of its application in combating bacterial infections (Brown & Cowden, 1982).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(6-ethoxypyridin-3-yl)methyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-2-20-12-4-3-9(6-14-12)7-15-13(19)10-5-11(18)17-8-16-10/h3-6,8H,2,7H2,1H3,(H,15,19)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZAOBNUOBFPEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)CNC(=O)C2=CC(=O)NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

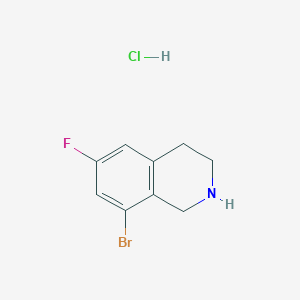
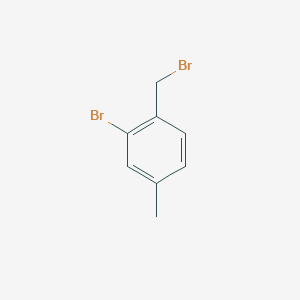
![1-(4-tert-butylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2688301.png)
![{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/no-structure.png)
![hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride](/img/structure/B2688307.png)
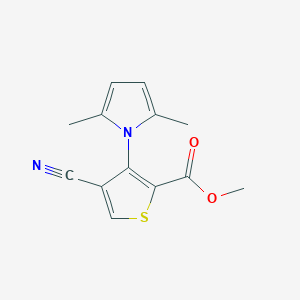
![5-bromo-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2688309.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2688310.png)
![N-(4-butylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2688313.png)
![(2R)-2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid](/img/structure/B2688314.png)

